ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate
Description
Introduction and Research Context
Historical Development of Indole-Piperazine-Morpholine Hybrid Compounds
The evolution of indole-piperazine-morpholine hybrids traces back to foundational work in combinatorial chemistry and fragment-based drug design. Early synthetic methods for piperazine derivatives, such as the solid-phase cyclization and cleavage techniques developed in the 1990s, enabled efficient production of N-substituted piperazines and piperazinediones. These methods laid the groundwork for incorporating indole and morpholine motifs, which gained prominence in the 2000s with the rise of kinase and HDAC inhibitor research.
For example, the discovery of morpholine’s role in modulating central nervous system (CNS) targets, such as sigma and serotonin receptors, demonstrated its utility in improving blood-brain barrier penetration. Concurrently, indole-piperazine hybrids emerged as potent antimicrobial and anticancer agents, with structural studies revealing their ability to intercalate DNA and inhibit gyrase. The fusion of these scaffolds into a single entity, as seen in ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate, reflects a deliberate effort to synergize their individual pharmacological properties.
Table 1: Key milestones in hybrid heterocyclic compound development
Medicinal Chemistry Significance of Multi-Heterocyclic Integration
The structural complexity of this compound arises from its three distinct heterocycles:
- Indole : Facilitates π-π stacking with aromatic residues in enzyme binding pockets (e.g., HDAC1’s Phe150 and Trp141).
- Piperazine : Provides conformational flexibility, allowing the compound to adopt bioactive poses while maintaining solubility.
- Morpholine : Enhances metabolic stability and modulates solvent-accessible surface area, critical for membrane permeability.
This integration addresses common limitations of single-scaffold drugs, such as off-target effects and poor bioavailability. For instance, the morpholinoethyl group in similar compounds has been shown to occupy hydrophobic pockets in kinases, reducing nonspecific binding. Meanwhile, the piperazine-carboxylate moiety introduces hydrogen-bonding capabilities, as demonstrated in its interaction with aspartate residues in mTOR inhibitors.
Pharmacological Relevance of Component Scaffolds
Indole Scaffold
Indole derivatives exhibit broad-spectrum bioactivity, including antimicrobial, antiviral, and anticancer effects. The planar structure of indole enables intercalation into DNA, disrupting replication in pathogens like Staphylococcus aureus and Escherichia coli. Substituents at the 3-position, such as the 2-oxoacetyl group in this compound, further enhance target specificity by forming covalent bonds with catalytic lysine residues in HDACs.
Piperazine Scaffold
Piperazine’s six-membered ring with two nitrogen atoms offers multiple sites for functionalization. In HDAC inhibitors, N-acylation of piperazine with aroyl groups (e.g., 4-carboxylate) improves binding affinity by interacting with zinc ions in the enzyme’s active site. The ethyl carboxylate group in this compound may additionally serve as a prodrug moiety, enhancing oral bioavailability through esterase-mediated hydrolysis.
Morpholine Scaffold
Morpholine contributes to pharmacokinetic optimization. Its oxygen atom forms hydrogen bonds with valine and lysine residues in kinases (e.g., Val882 in PI3Kγ), while the ring’s lipophilicity aids in crossing the blood-brain barrier. In this compound, the 2-oxoethyl linker positions the morpholine ring for optimal interaction with solvent-exposed regions of target proteins.
Table 2: Pharmacological roles of individual scaffolds
Research Objectives and Scientific Rationale
The primary objectives driving the study of this compound include:
- Structural Optimization : Fine-tuning substituents on the indole and piperazine rings to improve HDAC selectivity (e.g., HDAC1 vs. HDAC6).
- Mechanistic Elucidation : Characterizing its binding mode to antimicrobial targets like DNA gyrase using crystallography and molecular docking.
- Pharmacokinetic Profiling : Assessing the impact of the morpholinoethyl group on plasma half-life and tissue distribution.
The compound’s design is grounded in the hypothesis that multi-heterocyclic integration will yield superior target engagement compared to single-scaffold analogues. Preliminary evidence supports this: indole-piperazine hybrids demonstrate IC~50~ values ≤280 nM against HDAC1, outperforming clinical candidates like chidamide. Similarly, coumarin-indolylcyanoenone derivatives with piperazine linkers exhibit minimum inhibitory concentrations (MIC) of 1.95–7.81 µg/mL against Gram-negative pathogens.
Properties
IUPAC Name |
ethyl 4-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-2-33-23(31)26-9-7-25(8-10-26)22(30)21(29)18-15-27(19-6-4-3-5-17(18)19)16-20(28)24-11-13-32-14-12-24/h3-6,15H,2,7-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHBTHRIXKLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized and then coupled with the indole-morpholine intermediate.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperazine rings, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine and piperazine rings may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate ()
- Structure: Lacks the oxoacetyl linker and morpholino-2-oxoethyl substituent. Instead, a direct ethyl chain connects the indole to the piperazine.
- Synthesis : Synthesized via tandem hydroformylation/Fischer indolization using rhodium catalysis .
- Relevance : Demonstrates the feasibility of indole-piperazine conjugates in drug discovery, though the absence of the oxoacetyl group may limit its binding versatility compared to the target compound.
4-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde ()
- Structure: Shares the oxoacetyl-indole-piperazine backbone but replaces the ethyl carboxylate with a carbaldehyde group and lacks the morpholino substitution.
- Relevance : Highlights the role of the oxoacetyl linker in connecting aromatic systems to piperazine, a feature critical for molecular recognition in receptor-binding studies .
Ethyl 4-{2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate ()
- Structure: Replaces the indole-morpholino system with a 4-(methylsulfonyl)phenyl-2-oxoethyl group.
Tert-butyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate Derivatives ()
- Structure : Features a propyl chain linking indole to piperazine, with additional benzoyl substituents.
- Synthetic Approach: Utilizes tosylate intermediates for functionalization, contrasting with the oxoacetyl/morpholino chemistry of the target compound .
- Activity : These derivatives were evaluated for in vitro binding affinity, underscoring the pharmacological relevance of indole-piperazine hybrids .
Structural and Functional Analysis
Table 1: Key Structural Differences
Pharmacological and Physicochemical Considerations
- Lipophilicity: The morpholino and oxoacetyl groups in the target compound may enhance solubility compared to non-polar analogs (e.g., tert-butyl derivatives in ).
- Binding Interactions : The oxoacetyl linker could facilitate hydrogen bonding with biological targets, similar to compounds in and , which showed high affinity for 5-HT1A receptors .
- Metabolic Stability: The morpholino group, known for reducing first-pass metabolism, may offer advantages over sulfonyl or benzoyl substituents .
Biological Activity
Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 458.5 g/mol. The compound features a piperazine ring and an indole moiety, both known for their diverse biological activities.
The mechanism of action for this compound likely involves interactions with specific molecular targets, including:
- Enzyme Inhibition : The piperazine structure may act as an inhibitor for enzymes such as acetylcholinesterase, which is crucial in neurodegenerative disease treatments.
- Receptor Modulation : The indole group can participate in pi-stacking interactions and hydrogen bonding, potentially modulating receptor activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Related compounds have shown cytotoxic effects against various cancer cell lines, suggesting this compound may also possess similar capabilities.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored, revealing efficacy against various bacterial strains:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
This suggests potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
In vitro studies suggest that derivatives of piperazine can protect neuronal cells from oxidative stress. While specific data on this compound is limited, its structural similarities to known neuroprotective agents indicate potential efficacy in neuroprotection.
Study 1: Anticancer Efficacy
A study published in 2020 evaluated the anticancer properties of thiazole derivatives, including those similar to this compound. The results showed significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity.
Study 2: Antimicrobial Properties
Research conducted on the antimicrobial effects of thiazole-containing compounds revealed that this compound exhibited substantial inhibition against various bacterial strains, indicating its potential as an antibacterial agent.
Study 3: Neuroprotective Effects
In vitro studies have demonstrated that derivatives of piperazine can protect neuronal cells from oxidative stress. Although specific data on this compound is limited, its structural similarities to known neuroprotective agents suggest potential efficacy in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
